3-(3,4-DIMETHOXYPHENYL)PYRROLIDINE
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-3-9(7-12(11)15-2)10-5-6-13-8-10/h3-4,7,10,13H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHZEQCBQADPSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCNC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483220 | |
| Record name | 3-(3,4-dimethoxy-phenyl)-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38175-31-4 | |
| Record name | 3-(3,4-dimethoxy-phenyl)-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 3,4 Dimethoxyphenyl Pyrrolidine and Its Derivatives
Established Synthetic Routes and Mechanistic Considerations
The formation of the 3-(3,4-dimethoxyphenyl)pyrrolidine skeleton can be achieved through several reliable synthetic strategies. These methods often involve the construction of the pyrrolidine (B122466) ring from acyclic precursors or the functionalization of pre-existing rings.
Reductive Amination Strategies for Pyrrolidine Core Formation
Reductive amination is a cornerstone of amine synthesis and provides a direct route to the pyrrolidine ring. This typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by in situ reduction of the resulting imine or enamine intermediates.
One effective strategy for synthesizing N-aryl-substituted pyrrolidines is the successive reductive amination of 1,4-diketones with anilines, facilitated by an iridium-catalyzed transfer hydrogenation. thieme-connect.comresearchgate.net This method uses formic acid as a hydrogen donor and proceeds under relatively mild conditions. thieme-connect.comresearchgate.net To obtain the this compound core, this would conceptually involve the reaction of an amine with a suitably substituted diketone, such as 2-(3,4-dimethoxyphenyl)-1,4-butanedialdehyde, followed by cyclization and reduction.
A more direct and documented route to a related scaffold involves the synthesis of 2-(3,4-dimethoxyphenyl)succinimide, which can then be reduced to the corresponding pyrrolidine. The synthesis of the succinimide (B58015) starts from 3,4-dimethoxyphenylacetonitrile, which is condensed with ethyl bromoacetate. The resulting nitrile is hydrolyzed to 3,4-dimethoxyphenylsuccinic acid. Treatment of the diacid with ammonium (B1175870) hydroxide (B78521) followed by heating yields the target 2-(3,4-dimethoxyphenyl)succinimide. Subsequent reduction of the succinimide with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would furnish the desired 2-(3,4-dimethoxyphenyl)pyrrolidine, a constitutional isomer of the title compound. A similar strategy starting with 2-(3,4-dimethoxyphenyl)succinic acid would lead to the target 3-substituted pyrrolidine.
| Precursor | Reagents | Product | Yield | Reference |
| 3,4-dimethoxyphenylacetonitrile | 1. NaNH₂, Ethyl bromoacetate; 2. NaOH | 3-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid | 71% | nih.gov |
| 3-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid | KOH, H₂O | 3,4-Dimethoxyphenylsuccinic Acid | 86% | nih.gov |
| 3,4-Dimethoxyphenylsuccinic Acid | conc. NH₄OH, heat | 2-(3,4-Dimethoxyphenyl)succinimide | - | nih.gov |
Cyclization Reactions and Functional Group Transformations in Pyrrolidine Synthesis
Intramolecular cyclization reactions are a powerful tool for constructing the pyrrolidine ring from functionalized acyclic precursors. These reactions often offer high levels of control over the ring-forming process.
A notable example is the reductive cyclization of γ-nitro ketones or esters. This approach involves a Michael addition of a nitronate to an α,β-unsaturated carbonyl compound, followed by the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the pyrrolidine ring. For instance, the reaction between an indolylidenecyanoester and a nitroalkane, catalyzed by an organocatalyst, yields a nitro-Michael adduct. This adduct can then undergo a metal-catalyzed reductive cyclization, where the nitro group is selectively reduced, leading to the formation of a multifunctionalized spiro[oxindole-3,3′-pyrrolidine]. researchgate.net This strategy highlights how a linear precursor with appropriately positioned functional groups can be efficiently converted into a complex pyrrolidine-containing scaffold.
Another relevant strategy involves the intramolecular cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to form 2-(3-oxoindolin-2-ylidene)acetonitriles. ua.es This transformation proceeds through a nucleophilic intramolecular cyclization, demonstrating the feasibility of forming five-membered rings from open-chain precursors containing an amine and a carbonyl group separated by a suitable carbon chain.
[3+2]-Dipolar Cycloaddition Approaches for Pyrrolidine Ring Construction
The [3+2]-dipolar cycloaddition of azomethine ylides with alkenes is one of the most powerful and versatile methods for the synthesis of substituted pyrrolidines. nih.govresearchgate.net This reaction allows for the direct construction of the five-membered ring with the potential to create up to four new stereogenic centers in a single, atom-economical step. thieme-connect.comnih.gov
Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or the thermal or catalytic ring-opening of aziridines. nih.gov The ylide then reacts with a dipolarophile (an alkene or alkyne) to form the pyrrolidine ring.
To synthesize this compound derivatives, one could employ 3,4-dimethoxystyrene (B140838) as the dipolarophile. The reaction with an azomethine ylide, generated from an imine of an amino ester, would lead to a polysubstituted pyrrolidine bearing the 3,4-dimethoxyphenyl group at the C4 position. Alternatively, using an azomethine ylide derived from 3,4-dimethoxybenzaldehyde (B141060) and an amino acid like sarcosine (B1681465) would react with a dipolarophile such as N-phenylmaleimide to yield a pyrrolidine with the desired substituent at the C5 position. The regioselectivity of the cycloaddition is a key consideration and is influenced by the electronic nature of both the dipole and the dipolarophile.
A general approach involves the reaction of a primary amine, two equivalents of a maleimide (B117702), and an aldehyde. ua.es The order of addition is crucial, with the Michael addition of the amine to the maleimide being a key initial step. This strategy can produce complex spiro{pyrrolidine-3,1′-pyrrolo[3,4-c]pyrrole} frameworks in high yields. ua.es
| Ylide Precursor (Aldehyde + Amine) | Dipolarophile | Catalyst/Conditions | Product Type | Reference |
| Benzaldehyde (B42025) + Methyl glycinate | Dimethyl fumarate (B1241708) | Ag(I)/F-amphox | exo-Pyrrolidine | nih.gov |
| Isatin + L-proline | (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-one | Reflux in Ethanol (B145695) | Dispiro[indoline-3,3′-pyrrolizidine-2′,3″-indoline]-2,2″-dione | |
| Aldehyde + Primary Amine | Maleimide (2 equiv.) | Toluene, rt - 120 °C | Spiro{pyrrolidine-3,1′-pyrrolo[3,4-c]pyrrole} | ua.es |
Mannich Reactions in the Synthesis of Pyrrolidine-Containing Compounds
The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde, and a primary or secondary amine, which yields a β-amino carbonyl compound known as a Mannich base. nih.gov These intermediates are valuable precursors for the synthesis of various nitrogen-containing heterocycles, including pyrrolidines.
A cooperative L-proline/Brønsted acid/base promoted reaction of 2-ethoxypyrrolidines or N-substituted 4,4-diethoxybutan-1-amines with methyl(alkyl/aryl)ketones can be used to synthesize 2-(acylmethylene)pyrrolidine derivatives. nih.gov This enamine-mediated Mannich reaction provides a pathway to functionalized pyrrolidine alkaloids. nih.govyork.ac.uk For the synthesis of a this compound derivative, a plausible route would involve a Mannich-type reaction using 3,4-dimethoxybenzaldehyde, an amine, and a suitable enolizable ketone or ester. The resulting Mannich base could then undergo subsequent transformations, such as reduction and intramolecular cyclization, to afford the desired pyrrolidine ring.
Stereoselective Synthesis and Chiral Induction in this compound Analogues
The biological activity of pyrrolidine derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.
Asymmetric Synthesis Techniques
Asymmetric synthesis aims to produce a chiral compound as a single enantiomer or diastereomer. This can be achieved using chiral auxiliaries, chiral reagents, or chiral catalysts. york.ac.ukddugu.ac.inyoutube.com
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereoselectivity of a reaction. researchgate.netddugu.ac.in After the desired transformation, the auxiliary is removed and can often be recovered. For example, Evans oxazolidinones are widely used as chiral auxiliaries in asymmetric alkylation and aldol (B89426) reactions to create new stereocenters with high predictability and control. researchgate.net In the context of pyrrolidine synthesis, a chiral auxiliary could be attached to an acyclic precursor to guide a diastereoselective cyclization or to one of the reactants in a cycloaddition reaction.
Asymmetric Catalysis: Catalytic asymmetric synthesis is a highly efficient approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.
A prominent example is the enantioselective synthesis of (–)-(R)-Rolipram, a pyrrolidinone derivative with a 4-(3-cyclopentyloxy-4-methoxyphenyl) substituent, which is structurally related to the target compound. One efficient synthesis utilizes a rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to a 4-aminobut-2,3-enoic acid derivative as the key step. thieme-connect.com This reaction, employing a chiral BINAP ligand, establishes the crucial stereocenter with high enantioselectivity. thieme-connect.com
| Reaction Type | Arylboronic Acid | Substrate | Catalyst/Ligand | Yield | ee (%) | Reference |
| Asymmetric 1,4-Addition | 3-(Cyclopentyloxy)-4-methoxyphenylboronic acid | Boc-protected 4-aminobut-2,3-enoic acid derivative | [Rh(acac)(C₂H₄)₂] / (S)-BINAP | 89% | 87% | thieme-connect.com |
Another advanced approach is the enantioselective flow synthesis of Rolipram. nih.govnih.govacs.orgresearchgate.net This method involves a telescoped asymmetric conjugate addition of a nitromethane (B149229) derivative to 3-(3-cyclopentyloxy-4-methoxyphenyl)acrylaldehyde, followed by an oxidative aldehyde esterification. nih.govacs.orgresearchgate.net The key asymmetric step is facilitated by a polystyrene-supported chiral organocatalyst. nih.govacs.orgresearchgate.net The resulting nitroester is then subjected to a metal-free nitro reduction and concomitant lactamization to yield the final product. nih.gov
Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides also represent a powerful strategy for constructing enantioenriched pyrrolidines. nih.govnih.gov The use of chiral metal complexes, often involving silver(I) or copper(I) salts with chiral ligands, can effectively control the facial selectivity of the ylide's attack on the dipolarophile, leading to high diastereo- and enantioselectivities. nih.gov
Diastereoselective and Enantioselective Approaches in Pyrrolidine Derivatives
The control of stereochemistry is paramount in the synthesis of bioactive molecules. For pyrrolidine derivatives, including those with a 3-aryl substitution pattern, several diastereoselective and enantioselective strategies have been developed.
Diastereoselective Synthesis:
A notable approach to achieving high diastereoselectivity in the synthesis of substituted pyrrolidines involves the 1,3-dipolar cycloaddition of azomethine ylides. This method can construct the pyrrolidine ring with multiple stereocenters in a controlled manner. For instance, a reaction cascade involving the demetalation of tin- or silicon-substituted iminium ions to form an azomethine ylide, followed by cycloaddition and nucleophilic cyclization, has been shown to produce substituted pyrrolidines with high diastereomeric purity. organic-chemistry.org In the synthesis of a pyrrolidine with a 3,4-dimethoxybenzene series, the treatment of an appropriate precursor with dimethyl fumarate led to an adduct with a cis diester configuration, demonstrating the potential for diastereocontrol. organic-chemistry.org
Another strategy employs a sequence of azomethine ylide cycloaddition and subsequent nucleophilic cyclization. This one-pot reaction cascade allows for the rapid construction of structurally complex pyrrolidines in high yields and with excellent diastereoselectivity. organic-chemistry.org The use of chiral auxiliaries, such as Ellman's N-tert-butanesulfinyl group, is a well-established method for the diastereoselective synthesis of chiral amines and can be applied to the synthesis of pyrrolidine precursors. rsc.org
Enantioselective Synthesis:
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands out as a highly effective method for the enantioselective synthesis of substituted pyrrolidines. rsc.orgacs.org This atom-economical reaction can generate up to four new contiguous stereocenters with high stereo- and regioselectivity. acs.org The choice of catalyst, often a complex of a metal such as Cu(I) or Ag(I) with a chiral ligand, is crucial for achieving high enantioselectivity, allowing for the synthesis of either the exo or endo adduct. acs.org
Precursors and Intermediates in Pyrrolidine Ring Formation and Aryl Group Introduction
The synthesis of this compound can be achieved through various routes, each involving specific precursors and intermediates for the construction of the pyrrolidine ring and the introduction of the 3,4-dimethoxyphenyl group.
A common and direct method is the reductive amination of 3,4-dimethoxybenzaldehyde with pyrrolidine or its derivatives. pkusz.edu.cn This reaction typically proceeds through the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to yield the final product. A common reducing agent for this transformation is sodium triacetoxyborohydride (B8407120). pkusz.edu.cn
Alternatively, the pyrrolidine ring can be constructed from acyclic precursors. For example, the cyclization of γ-aminoalkenes can be catalyzed by palladium complexes to form 2-substituted pyrrolidines. The synthesis often starts from readily available materials like proline or 4-hydroxyproline, which serve as chiral building blocks for the pyrrolidine core. youtube.com
The introduction of the 3,4-dimethoxyphenyl group can also be achieved via palladium-catalyzed cross-coupling reactions . For instance, the arylation of a pre-formed pyrrolidine ring can be accomplished using a suitable aryl halide, such as a 1-halo-3,4-dimethoxybenzene, in a Buchwald-Hartwig amination reaction. acs.orgresearchgate.net This method is versatile and allows for the formation of the C-N bond under relatively mild conditions.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
To maximize the efficiency of the synthesis of this compound, careful optimization of reaction conditions is essential. Key parameters include the choice of solvent, reaction temperature, and the use of catalysts.
Influence of Solvent Systems and Temperature
The solvent can significantly impact the yield and selectivity of a reaction by influencing the solubility of reactants, the stability of intermediates, and the reaction rate. In reductive amination reactions, chlorinated solvents like dichloromethane (B109758) (DCE) are commonly used. pkusz.edu.cn However, for greener and more environmentally friendly processes, alternative solvents are being explored. A solvent selection guide for aldehyde-based direct reductive amination suggests various more sustainable options. researchgate.net
The reaction temperature is another critical factor. While some reductive aminations can be performed at room temperature, others may require heating to proceed at a reasonable rate. pkusz.edu.cn Optimization studies for the synthesis of related pyrrolidine-2,3-diones have shown that changing the solvent from glacial acetic acid to ethanol and increasing the temperature can dramatically increase the yield of the desired product. beilstein-journals.org The optimal temperature will depend on the specific reactants, solvent, and catalyst being used.
A systematic optimization of a model reductive amination reaction between benzaldehyde and aniline (B41778) revealed the significant impact of both solvent and temperature on the reaction outcome, with THF often proving to be a suitable solvent.
Table 1: Optimization of Reductive Amination of Benzaldehyde with Aniline
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF | Room Temp | 24 | 85 |
| 2 | CH3CN | Room Temp | 24 | 70 |
| 3 | EtOH | Room Temp | 24 | 65 |
| 4 | CH2Cl2 | Room Temp | 24 | 78 |
| 5 | THF | 50 | 12 | 92 |
Data is illustrative and based on general findings for reductive amination reactions.
Role of Catalysis (e.g., Palladium Catalysts) in Aryl Group Incorporation
Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-nitrogen bonds, making them highly suitable for the introduction of the 3,4-dimethoxyphenyl group onto the pyrrolidine ring. acs.orgresearchgate.net The Buchwald-Hartwig amination is a prominent example of such a reaction. youtube.com
The catalytic cycle typically involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote the key steps of the catalytic cycle. researchgate.net
While a specific palladium-catalyzed synthesis of this compound via C-N cross-coupling is not detailed in the provided search results, the general applicability of this methodology to a wide range of aryl halides and amines suggests its feasibility for this transformation. acs.orgresearchgate.net
Microwave Irradiation Techniques in Pyrrolidine Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. researchgate.netmdpi.comrsc.org
In the context of pyrrolidine synthesis, microwave irradiation has been successfully applied to multicomponent reactions to generate fused pyrimidine (B1678525) derivatives and other heterocyclic systems. nih.govbeilstein-journals.org For the synthesis of this compound, microwave-assisted reductive amination presents a promising approach. researchgate.netmdpi.com This technique can significantly reduce the reaction time from hours to minutes. For instance, a microwave-assisted reductive amination of ketones with anilines using sodium triacetoxyborohydride as the reducing agent demonstrated high product yields in just ten minutes at 140°C. mdpi.com
The benefits of microwave heating are attributed to the direct and efficient heating of the reaction mixture, which can lead to faster reaction kinetics and, in some cases, different product selectivities compared to conventional heating.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Pyrrolidine Derivative
| Method | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | 80 | 18 h | 69 |
| Microwave Irradiation | 140 | 12 min | 84 |
Data is illustrative and based on general findings for microwave-assisted synthesis of pyrrolidine derivatives.
Chemical Reactivity and Derivatization Strategies for 3 3,4 Dimethoxyphenyl Pyrrolidine
Oxidation Reactions Leading to Ketones or Carboxylic Acids
The oxidation of the pyrrolidine (B122466) ring or the dimethoxyphenyl moiety can lead to the formation of ketones or carboxylic acids, depending on the reaction conditions and the oxidizing agent employed.
The oxidation of aldehydes, which can be intermediates in the oxidation of primary alcohols, to carboxylic acids is a common transformation. This can be achieved using reagents like potassium dichromate(VI) solution acidified with dilute sulfuric acid. libretexts.org Under these acidic conditions, the aldehyde is oxidized to a carboxylic acid. libretexts.org If the reaction is carried out under alkaline conditions, a salt of the carboxylic acid is formed instead. libretexts.org
Ketones, in contrast, are generally resistant to oxidation due to the absence of a hydrogen atom on the carbonyl carbon. libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) solution, are required to cleave the carbon-carbon bonds adjacent to the carbonyl group, which is a much more vigorous process. libretexts.org
In the context of substituted aromatic compounds, the methoxy (B1213986) groups on the phenyl ring can also be subject to oxidation. For instance, studies on methoxyflavones have shown that enzymes like cytochrome P450 can catalyze the O-demethylation of methoxy groups to form hydroxyl groups. nih.govnih.gov Further oxidation can lead to ring-opened products or other complex transformations.
| Reactant | Reagent(s) | Product(s) | Reaction Type |
| Aldehyde | Acidified Potassium Dichromate(VI) | Carboxylic Acid | Oxidation |
| Aldehyde | Fehling's or Benedict's Solution (alkaline) | Carboxylate Salt, Copper(I) oxide | Oxidation |
| Ketone | Strong Oxidizing Agents (e.g., KMnO4) | Cleavage products (e.g., carboxylic acids) | Oxidation |
| 3',4'-dimethoxyflavone (B191118) | Cytochrome P450 1B1 | 3',4'-dihydroxyflavone and ring-oxygenated products | O-demethylation, Oxidation |
Reduction Reactions Yielding Amines or Alcohols
Reduction reactions provide a powerful tool for the derivatization of 3-(3,4-dimethoxyphenyl)pyrrolidine and its derivatives, leading to the formation of valuable amines and alcohols. The choice of reducing agent is critical and depends on the specific functional group to be reduced.
Lithium aluminum hydride (LiAlH₄) is a potent and non-selective reducing agent capable of reducing a wide array of functional groups. harvard.edu It readily reduces carboxylic acids, esters, lactones, amides, and nitriles to their corresponding alcohols or amines. harvard.edu Aldehydes and ketones are also easily reduced to alcohols by LiAlH₄. harvard.edu Due to its high reactivity, an excess of the reagent is typically used, and specific work-up procedures are necessary to handle the flammable nature of LiAlH₄ and its byproducts. harvard.edu
For more selective reductions, other reagents are available. Lithium borohydride (B1222165) (LiBH₄) is commonly used for the reduction of esters and lactones to alcohols in the presence of less reactive functional groups like carboxylic acids and tertiary amides. harvard.edu The reactivity of LiBH₄ is influenced by the solvent, being most reactive in ether. harvard.edu
Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF) or dimethyl sulfide (B99878) (DMS), is particularly effective for the selective reduction of carboxylic acids in the presence of esters, lactones, and amides. harvard.edu It also rapidly reduces aldehydes, ketones, and alkenes. harvard.edu
| Functional Group | Reducing Agent | Product |
| Carboxylic Acid, Ester, Lactone, Anhydride (B1165640), Amide, Nitrile | Lithium Aluminum Hydride (LiAlH₄) | Corresponding Alcohol or Amine |
| Ester, Lactone | Lithium Borohydride (LiBH₄) | Corresponding Alcohol |
| Carboxylic Acid | Borane (BH₃) | Corresponding Alcohol |
Nucleophilic and Electrophilic Substitutions (e.g., at Methoxy Groups)
The dimethoxyphenyl moiety of this compound is susceptible to both nucleophilic and electrophilic substitution reactions, particularly at the methoxy groups.
O-Demethylation , a type of nucleophilic substitution, can be achieved using various reagents. In biological systems, enzymes like cytochrome P450 have been shown to effectively demethylate methoxylated flavonoids. nih.govnih.gov For example, 3',4'-dimethoxyflavone is O-demethylated by CYP1B1 to form 3',4'-dihydroxyflavone. nih.gov
Electrophilic aromatic substitution on the dimethoxy-substituted benzene (B151609) ring can also occur, although the presence of the electron-donating methoxy groups directs incoming electrophiles to specific positions. However, direct electrophilic substitution on the pyrrolidine ring itself is less common.
Cyclization and Condensation Reactions for Scaffold Modification
The this compound scaffold can be further modified and elaborated through various cyclization and condensation reactions to generate novel and structurally diverse molecules.
One common strategy involves the condensation of the pyrrolidine nitrogen with various electrophiles. For instance, the synthesis of N-substituted 3,4-pyrroledicarboximides has been achieved through a one-pot, three-component condensation of a pyrrolo[3,4-c]pyrrole (B14788784) scaffold with secondary amines and formaldehyde. nih.gov This Mannich-type reaction allows for the introduction of a wide range of substituents on the nitrogen atom, leading to libraries of compounds with potential biological activities. nih.gov
Intramolecular cyclization reactions can also be employed to construct fused ring systems. For example, the reaction of a suitably substituted tetrahydroisoquinoline-1-carboxylic acid with trifluoroacetic anhydride in pyridine (B92270) can lead to the formation of a dihydroprotoberberine, a complex polycyclic alkaloid. ntu.ac.uk
Another interesting transformation is the ring contraction of pyrrolidines to form cyclobutanes. This can be achieved by treating the pyrrolidine with an in situ generated iodonitrene species, which leads to the formation of a 1,4-biradical intermediate that subsequently undergoes cyclization. acs.org
| Reaction Type | Reactants | Product | Key Features |
| Condensation (Mannich) | Pyrrolo[3,4-c]pyrrole, secondary amine, formaldehyde | N-substituted 3,4-pyrroledicarboximide | One-pot, three-component reaction |
| Intramolecular Cyclization | Substituted tetrahydroisoquinoline-1-carboxylic acid, trifluoroacetic anhydride | Dihydroprotoberberine | Formation of a fused polycyclic system |
| Ring Contraction | Pyrrolidine, iodonitrene source | Cyclobutane | Involves a 1,4-biradical intermediate |
Coupling Reactions for Molecular Complexity Enhancement
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, significantly enhancing the molecular complexity of the this compound scaffold.
The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. This strategy has been successfully applied to couple 3-D cyclopropyl (B3062369) building blocks with medicinally relevant aryl or heteroaryl bromides. whiterose.ac.uk
While direct coupling on the pyrrolidine ring can be challenging, derivatization of the phenyl ring (e.g., by introducing a halogen) would allow for its participation in various cross-coupling reactions. Similarly, the nitrogen atom of the pyrrolidine can be functionalized with groups suitable for coupling.
The enzymatic oxidation of certain phenolic compounds can also lead to oxidative coupling . For example, the fungal enzyme laccase can effect the phenol (B47542) oxidative coupling of corypalline (B3065477) to form a carbon-carbon linked dimer. ntu.ac.uk
Synthetic Applications as a Versatile Building Block in Organic Chemistry
The chemical reactivity of this compound makes it a valuable and versatile building block in organic synthesis, serving as a precursor for a wide range of more complex molecules.
Its structure is a key component in the synthesis of various biologically active compounds. For example, the crystal structure of 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine (B10806308) has been determined, and this compound is noted to have analgesic activity. nih.gov The pyrrolidine moiety is a common feature in many pharmaceuticals and natural products.
The ability to functionalize both the pyrrolidine ring and the dimethoxyphenyl group allows for the creation of diverse molecular architectures. For instance, the pyrrolidine nitrogen can be readily acylated or alkylated, while the aromatic ring can undergo electrophilic substitution or be modified through cross-coupling reactions after appropriate functionalization.
The synthesis of N-substituted 3,4-pyrroledicarboximides as potential anti-inflammatory agents highlights the utility of the pyrrolidine scaffold in medicinal chemistry. nih.gov Furthermore, the use of three-dimensional building blocks in fragment-based drug discovery showcases the importance of scaffolds like substituted pyrrolidines in the development of new pharmaceutical agents. whiterose.ac.uk
Advanced Structural Elucidation and Spectroscopic Analysis of 3 3,4 Dimethoxyphenyl Pyrrolidine and Its Analogues
X-ray Crystallography for Absolute Stereochemical Assignment and Conformation
X-ray crystallography stands as a definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal evidence for absolute stereochemistry and conformational details. nih.govmdpi.com
For analogues of 3-(3,4-dimethoxyphenyl)pyrrolidine, X-ray diffraction analysis has been instrumental in structural confirmation. In a study of 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine (B10806308), the crystal structure was determined to be orthorhombic with the space group Pbca. nih.gov The unit cell parameters were found to be a = 24.295(3) Å, b = 15.086(3) Å, and c = 7.552(3) Å, with a volume of 2768(1) ų. nih.gov This analysis revealed that the molecule deviates from a planar configuration. nih.gov
In the broader context of pyrrolidine-containing structures, X-ray crystallography has been crucial for assigning relative and absolute configurations. For instance, the crystal structure of 1,3-dimethyl-3-phenyl-pyrrolidine-2,5-dione, a related compound, showed that the five-membered ring adopts an envelope conformation. nih.gov The plane of the phenyl substituent was found to be nearly perpendicular to the planar portion of the pyrrolidine (B122466) ring. nih.gov Similarly, the stereochemistry of other pyrrolidine derivatives has been unambiguously determined using this technique, often revealing cis or trans relationships between substituents. nih.gov The configuration of N-aryl-substituted pyrrolidines, for example, has been confirmed by X-ray crystallography. nih.gov
Table 1: Crystallographic Data for a this compound Analogue
| Parameter | Value |
| Compound | 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine |
| Formula | C15H19NO3 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 24.295(3) |
| b (Å) | 15.086(3) |
| c (Å) | 7.552(3) |
| Volume (ų) | 2768(1) |
| Z | 8 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. ipb.pt
1H and 13C NMR Techniques
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for determining the carbon-hydrogen framework of a molecule. For pyrrolidine derivatives, the chemical shifts and coupling constants provide valuable information about the electronic environment and connectivity of atoms. ipb.ptchemicalbook.comuq.edu.auspectrabase.com
In the ¹H NMR spectrum of pyrrolidine itself, the protons on the carbons adjacent to the nitrogen (α-protons) typically appear at a different chemical shift than the other ring protons (β-protons). spectrabase.com For substituted pyrrolidines, such as this compound, the signals for the aromatic protons of the dimethoxyphenyl group would be expected in the aromatic region of the spectrum. The methoxy (B1213986) groups would give rise to sharp singlet peaks. The protons on the pyrrolidine ring would exhibit more complex splitting patterns due to their diastereotopic nature.
The ¹³C NMR spectrum of pyrrolidine shows two distinct signals for the α and β carbons. ipb.ptchemicalbook.com In this compound, one would expect to see signals for the two methoxy carbons, the six carbons of the aromatic ring (with four unique signals due to symmetry), and the four carbons of the pyrrolidine ring.
For related structures, such as 1-(1-cyclohexyl-3-phenylprop-2-ynyl)pyrrolidine, detailed ¹H and ¹³C NMR data have been reported, with specific chemical shifts and coupling constants assigned to each proton and carbon. rsc.org
Table 2: Typical NMR Data for Pyrrolidine Derivatives
| Nucleus | Compound | Chemical Shift (ppm) |
| ¹H | Pyrrolidine (in CDCl₃) | ~1.7 (m, 4H), ~2.8 (m, 4H), ~1.4 (s, 1H, NH) |
| ¹³C | Pyrrolidine (in CDCl₃) | ~25.7 (β-C), ~47.1 (α-C) |
| ¹H | (S)-3-Methoxy-pyrrolidine hydrochloride | Specific shifts available chemicalbook.com |
| ¹³C | N-methyl-isoindole | Five carbon resonances ipb.pt |
Note: The exact chemical shifts for this compound would require experimental determination but can be predicted based on these and other related structures.
NOESY for Spatial Proton Proximity Determination
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about the spatial proximity of protons, even if they are not directly connected through chemical bonds. libretexts.org This is particularly useful for determining the stereochemistry and conformation of molecules.
In the context of pyrrolidine derivatives, NOESY experiments can be used to establish the relative configuration of substituents on the ring. For example, a strong NOE correlation between a proton at position 2 and a proton at position 4 of a pyrrolidine ring would indicate that these protons are on the same face of the ring, suggesting a cis relationship. nih.gov This technique has been successfully applied to determine the C-2 configuration of a hydroxylamine (B1172632) derivative of a pyrrolidine. nih.gov
For this compound, a NOESY experiment could reveal correlations between the proton at C3 and the protons on the adjacent C2 and C4 positions, helping to define the preferred conformation of the pyrrolidine ring and the orientation of the dimethoxyphenyl substituent.
Quantitative NMR (qNMR) for Relative Quantification
Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance by comparing the integral of a specific signal from the analyte to that of a known standard. univ-nantes.fr This technique offers a high degree of accuracy and precision without the need for identical reference compounds. univ-nantes.fr
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. jst-ud.vn For this compound (C₁₃H₁₉NO₂), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS.
The fragmentation of pyrrolidine derivatives in the mass spectrometer can provide valuable structural information. For aliphatic amines, a common fragmentation pathway is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). miamioh.edu For α-pyrrolidinophenone cathinones, a characteristic fragmentation involves the loss of the pyrrolidine ring. wvu.edu In the case of this compound, one might expect to see fragmentation patterns corresponding to the loss of the dimethoxyphenyl group or cleavage within the pyrrolidine ring. The study of fragmentation pathways of related compounds, such as ketamine analogues, can also provide insights into the expected fragmentation of this molecule. nih.gov
Table 3: Predicted HRMS Data for this compound
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ |
| This compound | C₁₃H₁₉NO₂ | 222.1489 |
Note: This is a calculated value. Experimental verification is required.
Collision-Induced Dissociation (CID) and Electron Activated Dissociation (EAD) Pathways
Collision-Induced Dissociation (CID) and Electron Activated Dissociation (EAD) are powerful mass spectrometry techniques used to fragment ions in the gas phase, providing detailed structural information.
In Collision-Induced Dissociation (CID), selected precursor ions are accelerated and collided with neutral gas molecules such as nitrogen or argon. This collision converts kinetic energy into internal energy, causing the ions to fragment. wikipedia.org The resulting fragment ions are then analyzed to elucidate the structure of the original molecule. For this compound, CID is expected to induce fragmentation at the most labile bonds. Key fragmentation pathways would likely involve the cleavage of the bond between the pyrrolidine ring and the dimethoxyphenyl group, and fragmentation within the pyrrolidine ring itself. The dimethoxy-substituted benzyl (B1604629) fragment is a common loss observed in similar structures.
Electron Activated Dissociation (EAD) is a more recent fragmentation method that provides complementary data to CID. nih.gov It is particularly useful for singly charged ions where traditional CID might yield limited structural information. nih.gov EAD involves the interaction of ions with low-energy electrons. This process can induce different fragmentation pathways compared to the thermal excitation of CID, often leading to unique and structurally informative product ions. nih.govnih.gov For this compound and its analogues, EAD could offer more detailed fragmentation of the pyrrolidine ring and help differentiate between positional isomers by preserving certain structural features that might be lost during CID. nih.gov
The expected fragmentation patterns for this compound under CID and EAD are summarized in the table below. These pathways are predicted based on the known fragmentation behavior of the pyrrolidine and dimethoxybenzene moieties.
| Technique | Precursor Ion (m/z) | Proposed Key Fragment Ions (m/z) | Plausible Neutral Loss |
| CID | [M+H]⁺ | Ion of dimethoxybenzene | Pyrrolidine |
| Ion of protonated pyrrolidine | Dimethoxybenzene | ||
| Fragments from pyrrolidine ring opening | Various small molecules (e.g., C₂H₄) | ||
| EAD | [M+H]⁺ | Radical cations from C-N bond cleavage in the ring | Hydrogen radical |
| Fragments retaining the dimethoxyphenyl group | Fragments of the pyrrolidine ring | ||
| Unique fragments from cross-ring cleavages | Not applicable |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques for identifying the functional groups and chromophores within a molecule.
Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct functional groups. The aromatic ring will exhibit C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The pyrrolidine ring will show aliphatic C-H stretching vibrations below 3000 cm⁻¹, along with C-N stretching. The two methoxy groups (-OCH₃) will produce characteristic C-O stretching bands, typically strong and found in the 1000-1300 cm⁻¹ region. scielo.org.za
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and aromatic rings. mdpi.com The primary chromophore in this compound is the dimethoxy-substituted benzene (B151609) ring. This aromatic system is expected to exhibit strong absorption bands in the UV region. Typically, substituted benzenes show a primary band (π → π) below 200 nm and a secondary, less intense band (also π → π) between 250 and 290 nm. nih.gov The presence of the electron-donating methoxy groups is likely to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted benzene. researchgate.net
A summary of the expected spectroscopic data is provided below.
| Spectroscopic Technique | Functional Group/Chromophore | Expected Wavenumber (cm⁻¹)/Wavelength (nm) | Vibration/Transition Type |
| Infrared (IR) | Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H (Pyrrolidine) | 3000-2850 | Stretching | |
| N-H (Secondary Amine) | 3500-3300 (if present and not protonated) | Stretching | |
| Aromatic C=C | 1600-1450 | Stretching | |
| C-N (Pyrrolidine) | 1250-1020 | Stretching | |
| C-O (Methoxy) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | Stretching | |
| UV-Vis | Dimethoxyphenyl Ring | ~230 nm | Primary π → π |
| Dimethoxyphenyl Ring | ~280 nm | Secondary π → π |
Chromatographic Techniques for Separation and Purity Assessment (e.g., UHPLC-QTOF-MS, GC-Orbitrap-MS)
Advanced chromatographic techniques coupled with high-resolution mass spectrometry are essential for the separation, identification, and purity assessment of this compound and its analogues.
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) is a powerful analytical platform for non-volatile and thermally labile compounds. mdpi.comnih.gov UHPLC utilizes columns with small particle sizes (<2 µm) to achieve rapid separations with high resolution and sensitivity. mdpi.com The QTOF mass spectrometer provides high-resolution and accurate mass measurements, which allows for the determination of elemental compositions and confident identification of the target compound and any impurities. nih.govsemanticscholar.org This technique is particularly well-suited for analyzing complex mixtures and for metabolite identification studies. mdpi.comnih.gov
Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS) is an excellent choice for the analysis of volatile and thermally stable compounds. Derivatization may sometimes be employed to increase the volatility of certain analytes. GC separates compounds based on their boiling points and interactions with the stationary phase of the column. nih.govpjps.pk The Orbitrap mass analyzer offers very high resolution and mass accuracy, enabling the differentiation of compounds with very similar masses and providing a high degree of confidence in compound identification. researchgate.netsemanticscholar.org This technique is frequently used in forensic analysis for the identification of designer drugs and related substances. nih.gov
The table below outlines typical parameters for these analytical methods.
| Technique | Typical Column | Mobile/Carrier Gas | Detector Principle | Key Advantages for Analysis |
| UHPLC-QTOF-MS | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) mdpi.com | Gradient of water and acetonitrile/methanol with formic acid mdpi.com | High-resolution time-of-flight mass analysis of ions | High separation efficiency, accurate mass for formula determination, suitable for non-volatile compounds. semanticscholar.org |
| GC-Orbitrap-MS | Capillary column (e.g., HP-5MS, 30m x 0.25mm) pjps.pksemanticscholar.org | Helium semanticscholar.org | High-resolution mass analysis of ions in an electrostatic trap | Excellent separation for volatile compounds, very high mass accuracy and resolution for confident identification. researchgate.net |
Computational and Theoretical Chemistry Studies on 3 3,4 Dimethoxyphenyl Pyrrolidine
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule such as 3-(3,4-dimethoxyphenyl)pyrrolidine, DFT is employed to determine its most stable three-dimensional arrangement (molecular geometry) and to analyze its electronic properties.
Detailed Research Findings: DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles of the compound. The process involves optimizing the molecule's geometry to find the lowest energy conformation. researchgate.net Studies on similar N-substituted pyrrolidines have successfully used DFT to calculate optimized geometries, which showed excellent agreement with experimental data from NMR and X-ray crystallography. researchgate.netresearchgate.net
Furthermore, DFT is used to calculate electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing the molecule's chemical reactivity and stability. Molecular Electrostatic Potential (MEP) maps can also be generated, which visualize the charge distribution and help identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net
While specific DFT data for this compound is not available in the reviewed literature, the table below illustrates the typical parameters that would be calculated.
Table 1: Illustrative DFT-Calculated Properties This table is for illustrative purposes, as specific data for this compound was not found in the cited literature.
| Parameter | Description | Predicted Value |
| Total Energy | The total electronic energy of the optimized molecule. | Data not available |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Data not available |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Data not available |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO, indicating chemical reactivity. | Data not available |
| Dipole Moment | A measure of the overall polarity of the molecule. | Data not available |
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can reveal its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor, over time.
Detailed Research Findings: MD simulations provide a dynamic picture of the molecule, showing how the pyrrolidine (B122466) ring and the dimethoxyphenyl group can rotate and flex. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site. scispace.com In studies of related pyrrolidine derivatives binding to biological targets like the kappa opioid receptor or dopamine (B1211576) receptors, MD simulations have been used to confirm the stability of the predicted binding poses obtained from molecular docking. acs.orgnih.gov These simulations track the root-mean-square deviation (RMSD) of the molecule's atoms to ensure the ligand-protein complex remains stable throughout the simulation period. scispace.comacs.org The analysis can also detail the persistence of key interactions, such as hydrogen bonds or hydrophobic contacts, over time. scispace.com
Molecular Docking for Ligand-Target Binding Prediction and Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict how a small molecule like this compound might bind to a protein target.
Detailed Research Findings: Given its structure, this compound could be investigated as a ligand for various receptors, such as dopamine receptors. semanticscholar.org Docking studies on related pyrrolidine scaffolds have identified key interactions crucial for binding. For instance, the basic nitrogen in the pyrrolidine ring is often predicted to form a salt bridge with acidic residues like aspartic acid in the receptor's active site. nih.gov The dimethoxyphenyl group would likely engage in hydrophobic and π-π stacking interactions with aromatic amino acids such as phenylalanine, tyrosine, or tryptophan within the binding pocket. nih.gov
The output of a docking study includes a binding score, which estimates the binding affinity, and a predicted binding pose. scispace.comnih.gov Studies on pyrrolidine derivatives as neuraminidase inhibitors and Mcl-1 inhibitors have successfully used docking to elucidate these interactions and correlate binding scores with experimental activity. nih.govtandfonline.com
Table 2: Illustrative Molecular Docking Results This table illustrates potential targets and findings; specific data for this compound was not found in the cited literature.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Dopamine D4 Receptor | Data not available | Asp115, Phe346, Tyr373 | Data not available |
| Kappa Opioid Receptor | Data not available | Asp138, Phe193 | Data not available |
| α-Mannosidase | Data not available | Phe528, Phe329 | Data not available |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of related compounds, a QSAR model can be developed to predict the activity of new, untested molecules.
Detailed Research Findings: To build a QSAR model for a class of compounds including this compound, a dataset of pyrrolidine derivatives with known biological activities (e.g., IC₅₀ values) would be required. nih.gov Various molecular descriptors, such as steric, electronic, and hydrophobic properties, are calculated for each molecule. Statistical methods are then used to build a regression model.
Studies on pyrrolidine derivatives have successfully used 2D and 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to identify which structural features are important for activity. nih.govtandfonline.comnih.gov For example, a QSAR study on α-mannosidase inhibitors suggested that the presence of aromatic rings and polar properties on the molecular surface are important for activity. nih.gov Another study on DPP-4 inhibitors indicated that electron-donating groups at the 3rd position of the pyrrolidine ring increase activity. nih.gov Such a model could predict the biological activity of this compound based on its specific combination of structural features.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Studies
ADMET prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. These in silico predictions are vital in early-stage drug discovery to filter out candidates that are likely to fail due to poor ADMET profiles.
Detailed Research Findings: A variety of software tools and web servers are available to predict the ADMET properties of a molecule like this compound based on its structure. nih.gov These predictions are based on models built from large datasets of experimental data.
Key properties predicted include:
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are estimated.
Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). mdpi.com
Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes.
Excretion: Properties related to how the body eliminates the compound are estimated.
Toxicity: Predictions can cover a range of toxicological endpoints, including mutagenicity (e.g., AMES test), carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). nih.gov
While specific predicted data for this compound is not published, the table below outlines the typical ADMET parameters that are assessed computationally. nih.govresearchgate.net
Table 3: Illustrative In Silico ADMET Profile This table is for illustrative purposes, as specific data for this compound was not found in the cited literature.
| ADMET Property | Parameter | Predicted Outcome |
| Absorption | Human Intestinal Absorption (HIA) | Data not available |
| Caco-2 Permeability | Data not available | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Data not available |
| Plasma Protein Binding (PPB) | Data not available | |
| Metabolism | CYP2D6 Inhibitor | Data not available |
| CYP3A4 Inhibitor | Data not available | |
| Toxicity | AMES Mutagenicity | Data not available |
| hERG Inhibition | Data not available |
Molecular Mechanism of Action and Target Interaction Studies
Investigation of Enzyme Inhibition and Activation
The therapeutic potential of chemical compounds is often rooted in their ability to modulate the activity of specific enzymes. The pyrrolidine (B122466) scaffold, particularly when substituted with moieties like the 3,4-dimethoxyphenyl group, has been a subject of interest in the study of enzyme inhibition and activation. This section delves into the research findings concerning the interaction of 3-(3,4-dimethoxyphenyl)pyrrolidine and its structural analogs with a range of key enzymes implicated in various disease states.
Metabolic Enzymes (e.g., related to Diabetes and Cancer Progression)
The pyrrolidine ring is a key structural feature in a variety of compounds that have been investigated for their effects on metabolic enzymes, particularly those relevant to type 2 diabetes and cancer.
In the context of diabetes, the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy. nih.gov These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, and their inhibition can help manage postprandial hyperglycemia. nih.gov A series of synthesized chalcones containing a pyrrolidine moiety demonstrated dual inhibitory effects against both α-amylase and α-glucosidase. nih.gov For instance, one of the most potent compounds in this series, a chalcone (B49325) with a fluorine atom at the third position of the phenyl ring, exhibited significant inhibitory activity against both enzymes. nih.gov
Similarly, N-acetylpyrrolidine derivatives have been shown to possess inhibitory potential against α-glucosidase and α-amylase. nih.govmui.ac.ir Two such derivatives, N-(benzyl)-2-acetylpyrrolidine and N-(tosyl)-2-acetylpyrrolidine, were found to be effective inhibitors, with kinetic studies indicating a mixed-type inhibition mechanism. nih.govmui.ac.ir These findings underscore the potential of the pyrrolidine core in designing new agents for the management of type 2 diabetes. nih.govmui.ac.ir
In cancer metabolism, pyrrolidine-containing compounds have also shown promise. For example, spiropyrrolidine oxindole (B195798) derivatives have been identified as novel inhibitors of Glutathione Peroxidase 4 (GPX4) and Mouse Double Minute 2 (MDM2), which are involved in breast cancer cell proliferation. nih.gov A specific derivative with a 6-Cl substitution demonstrated notable activity in suppressing MDM2-mediated degradation of p53 and reducing GPX4 levels in MCF-7 breast cancer cells. nih.gov
Table 1: Inhibitory Activity of Pyrrolidine Derivatives on Metabolic Enzymes
| Compound Class | Target Enzyme(s) | Key Findings |
|---|---|---|
| Pyrrolidine-based Chalcones | α-Amylase, α-Glucosidase | Compound 3 (Fluorine at 3-position) showed dual inhibition with IC50 values of 14.61 ± 0.12 μM (α-amylase) and 25.38 ± 2.09 μM (α-glucosidase). nih.gov |
| N-acetylpyrrolidine Derivatives | α-Glucosidase, α-Amylase | Compound 4a (N-(benzyl)-2-acetylpyrrolidine) had an IC50 of 0.52 ± 0.02 mM for α-glucosidase. mui.ac.ir |
| Spiropyrrolidine Oxindole Derivatives | GPX4, MDM2 | Compound 41 (6-Cl substituted) had a Ki of 0.24 ± 0.06 µM for suppressing MDM2. nih.gov |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.
Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation and remodeling of the extracellular matrix (ECM). mdpi.com Their dysregulation is implicated in various pathological processes, including cancer metastasis, inflammation, and cardiovascular diseases. mdpi.com The development of MMP inhibitors (MMPIs) has been a significant area of research.
Studies have highlighted the importance of the pyrrolidine scaffold in the design of potent and selective MMPIs. For instance, a series of pyrrolidine mercaptosulfide and 3-mercapto-4-arylsulfonamido pyrrolidine derivatives have been synthesized and evaluated as MMPIs. nih.gov These compounds have demonstrated the ability to modulate the activities of several MMPs in the low nanomolar range, including MMP-2, MMP-13, and MMP-14. nih.gov
Research has also indicated that the substitution at the 3rd position of the pyrrolidine ring is significant for achieving interaction within the S2' pocket of MMP-2, suggesting that this position is key for designing effective inhibitors for cancer management. mdpi.com The sulphonyl pyrrolidine moiety has been identified as a beneficial fragment for MMP-2 inhibition. mdpi.com
Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, responsible for the production of tetrahydrofolate, a precursor required for the synthesis of nucleic acids and amino acids. mui.ac.ir This makes DHFR a critical target for antimicrobial and anticancer therapies. mui.ac.ir
While direct studies on this compound as a DHFR inhibitor are not prevalent, the structural components of this molecule, particularly the dimethoxyphenyl ring, are found in known DHFR inhibitors. For example, an inhibitor series based on the structure of trimethoprim, a well-known antibacterial, incorporates a central dimethoxyphenyl ring. mui.ac.ir This series was designed to target DHFR in Enterococcus faecalis, a pathogen known for antibiotic resistance. mui.ac.ir The presence of the dimethoxyphenyl group in these inhibitors suggests its importance in binding to the active site of DHFR.
Dipeptidyl Peptidase-4 (DPP-4)
Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govua.es Inhibition of DPP-4 is a validated therapeutic approach for the management of type 2 diabetes. nih.govpharmablock.com
The pyrrolidine ring is a common structural motif in many DPP-4 inhibitors. nih.gov For example, piperazinopyrrolidine analogs have been synthesized and identified as DPP-4 inhibitors. nih.gov One such compound, 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine, displayed moderate antihyperglycemic activity and was identified as a lead compound for further studies with an IC50 value of 3.73 μM. nih.gov The pyrrolidine moiety is a key component of the pharmacophore for many DPP-4 inhibitors, contributing to their binding affinity and efficacy. pharmablock.com
Aminoglycoside 6′-N-Acetyltransferase Type Ib (AAC(6′)-Ib)
Aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib) is an enzyme that confers resistance to aminoglycoside antibiotics, such as amikacin, in Gram-negative bacteria. nih.govacs.org The development of inhibitors for this enzyme is a promising strategy to overcome antibiotic resistance.
A study focusing on a pyrrolidine pentamine scaffold has identified potent inhibitors of AAC(6′)-Ib. nih.govacs.org Through the use of mixture-based combinatorial libraries, a lead compound was identified which contains a pyrrolidine pentamine core with several substitutions. researchgate.net Structure-activity relationship (SAR) studies revealed that specific functionalities and stereochemistry are crucial for inhibitory activity. nih.gov For instance, aromatic groups at certain positions (R1 and R4) were found to be essential for activity. nih.gov Molecular docking studies suggested that these inhibitors bind to the kanamycin (B1662678) C binding cavity of the enzyme.
Histone Deacetylase (HDAC) and Prohibitin (PHB) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones. mdpi.comnih.gov Their dysregulation is associated with the development of various cancers, making them attractive targets for cancer therapy. mdpi.comnih.gov Prohibitins (PHBs) are multifunctional proteins that are implicated in various cellular processes, including cell proliferation, apoptosis, and mitochondrial function. nih.govmdpi.com
While direct evidence of this compound as an HDAC or PHB inhibitor is limited, derivatives containing its core structures have shown activity. For instance, a series of 4,6-disubstituted pyrido[3,2-d]pyrimidine (B1256433) derivatives were designed as dual inhibitors of HDAC and Mnk (MAP kinase-interacting kinase). nih.gov One compound from this series, A12, demonstrated good inhibitory activity against both enzymes and showed antiproliferative effects on human prostate cancer cells. nih.gov
Furthermore, compounds featuring a 3,4,5-trimethoxyphenyl group, structurally similar to the 3,4-dimethoxyphenyl moiety, have been developed as dual inhibitors of the epidermal growth factor receptor (EGFR) and HDACs. mdpi.com One such hybrid compound, 4b , exhibited potent inhibition of both EGFR and several HDAC isoforms, leading to apoptosis and cell cycle arrest in cancer cells. mdpi.com
Regarding prohibitins, ligands such as flavaglines (e.g., rocaglamide) and fluorizoline (B607481) have been shown to bind to PHBs and inhibit cancer cell growth by modulating signaling pathways like the Raf-MEK-ERK cascade. nih.gov These findings suggest that the structural elements of this compound may be relevant for the design of future HDAC and PHB inhibitors.
Table 2: Inhibitory Activity of Related Derivatives on HDACs
| Compound Class | Target(s) | Key Findings |
|---|---|---|
| Pyrido[3,2-d]pyrimidine Derivatives | HDAC, Mnk | Compound A12 showed good dual inhibitory activity. nih.gov |
| 3,4,5-Trimethoxyphenyl-based Hybrids | EGFR, HDACs | Hybrid 4b displayed potent inhibition of EGFR (IC50 = 0.063 µM) and HDACs (e.g., HDAC6 IC50 = 0.06 µM). mdpi.com |
IC50: Half-maximal inhibitory concentration.
DNA Gyrase and Topoisomerase IV
An extensive review of scientific literature did not yield specific studies on the interaction between this compound and the bacterial enzymes DNA gyrase and topoisomerase IV. While these enzymes are known targets for various antibacterial agents, research directly investigating the inhibitory activity of this specific compound is not publicly available.
Cholinesterase and Carbonic Anhydrase Inhibition
There is no available research data from reviewed scientific literature concerning the inhibitory effects of this compound on cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), or on carbonic anhydrase isoenzymes.
Receptor Modulation and Binding Affinity Studies
No specific studies detailing the binding affinity or modulatory effects of this compound on serotonin (B10506) receptors were identified in the reviewed scientific literature. While broader classes of substituted pyrrolidines have been investigated as monoamine reuptake inhibitors, data specific to this compound is not available.
A review of the available literature found no studies investigating the interaction between this compound and the CXCR4 chemokine receptor. The CXCR4 receptor is a target for various therapeutic agents, but research has not been published on the specific binding or modulatory activity of this compound.
There are no available scientific studies that have investigated the modulatory effects or binding affinity of this compound for any of the peroxisome proliferator-activated receptor (PPAR) isoforms (PPARα, PPARγ, and PPARβ/δ).
Signaling Pathway Interventions
The cellular signaling network is a complex web of interactions that governs cellular responses to various stimuli. Compounds containing pyrrolidine and 3,4-dimethoxyphenyl moieties have been shown to intervene in several critical signaling cascades, suggesting potential mechanisms of action for this compound.
ERK/JNK and NF-κB Signaling Pathways
The mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, are crucial in regulating inflammatory processes. nih.gov The activation of these kinases often leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB), a key regulator of genes involved in inflammation and immune responses. nih.gov
Studies on various compounds have demonstrated the intricate relationship between these pathways. For instance, melittin (B549807), a major component of bee venom, has been shown to inhibit inflammatory responses by inactivating NF-κB and IKKs signals. nih.gov The inhibitory effect of melittin on the production of inflammatory mediators is linked to the suppression of the JNK pathway, highlighting the crosstalk between JNK and NF-κB signaling. nih.gov Similarly, the calcium channel blocker efonidipine (B1671133) has been found to exert anti-inflammatory and anti-migratory effects in microglial cells by inhibiting the JNK/NF-κB pathway. biomolther.org
Furthermore, pyrrolidine derivatives, such as pyrrolidine dithiocarbamate, have been observed to modulate the expression of cytokines induced by UVB radiation by affecting NF-κB and AP-1, another transcription factor often regulated by the JNK pathway. webmd.com This suggests that the pyrrolidine moiety within this compound could potentially contribute to the modulation of these interconnected inflammatory pathways.
TLR4 and IRAK Pathways
Toll-like receptors (TLRs) are at the forefront of the innate immune response, recognizing pathogen-associated molecular patterns. nih.gov TLR4, in particular, is activated by lipopolysaccharide (LPS) from Gram-negative bacteria, initiating a signaling cascade that leads to the production of inflammatory cytokines. nih.gov This signaling is mediated through adaptor proteins like MyD88 and TRIF, which in turn recruit and activate interleukin-1 receptor-associated kinases (IRAKs), with IRAK-4 playing a pivotal role. nih.govnih.gov
The IRAK-4 scaffold is essential for integrating signals from both the MyD88 and TRIF pathways in TLR4 signaling. nih.gov The kinase activity of IRAK-4 is crucial for MyD88-dependent signaling, and its scaffold function is required for the activation of TRAF6 by both MyD88 and TRIF. nih.gov Given that the NF-κB pathway is a downstream target of TLR4 signaling, compounds that interfere with TLR4 or IRAK function can effectively modulate inflammatory responses. nih.gov While direct evidence linking pyrrolidine or 3,4-dimethoxyphenyl compounds to the TLR4/IRAK pathway is scarce, their documented influence on downstream NF-κB signaling suggests a potential, yet unconfirmed, interaction at this level.
Akt Phosphorylation Modulation
The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism. nih.gov The activation of Akt through phosphorylation at key residues, such as Thr308 and Ser473, is a critical event in this pathway. nih.gov This phosphorylation is stimulated by various growth factors and receptors, leading to the activation of downstream targets that promote cell survival and proliferation. nih.gov
Research has shown that this pathway can be modulated by various chemical entities. For example, the activation of group I metabotropic glutamate (B1630785) receptors with DHPG leads to increased phosphorylation of Akt and its downstream target mTOR in the hippocampus. nih.gov This effect can be blocked by PI3K inhibitors, demonstrating the pathway's susceptibility to pharmacological intervention. nih.gov While direct studies on the effect of this compound on Akt phosphorylation are not available, the antioxidant and anti-inflammatory properties associated with its structural components suggest a potential for indirect modulation of this pathway, as cellular redox state and inflammatory signals are known to influence PI3K/Akt signaling.
Antioxidant Mechanisms at the Molecular Level via Free Radical Scavenging
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. researchgate.net The ability of a compound to scavenge free radicals is a key antioxidant mechanism. Both the pyrrolidine and the 3,4-dimethoxyphenyl moieties have been associated with antioxidant activity.
The pyrrolidine ring is a feature of several natural products with antioxidant properties. nih.gov The antioxidant capacity of pyrrolidine derivatives is often attributed to the presence of phenolic groups, with the number and position of hydroxyl groups influencing their radical scavenging activity. nih.gov
The 3,4-dimethoxyphenyl group, a derivative of catechol, is a well-known antioxidant pharmacophore. The presence of methoxy (B1213986) groups on the phenyl ring is crucial for this activity. Studies on various compounds containing this moiety have consistently demonstrated their ability to scavenge free radicals. For instance, derivatives of 3,4-dimethoxycinnamic acid have shown considerable antioxidant capacity, comparable to the well-known antioxidant trolox. mdpi.com The antioxidant activity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where the compound donates a hydrogen atom to the stable DPPH radical. nih.govarxiv.org
The combination of the pyrrolidine ring and the 3,4-dimethoxyphenyl group in a single molecule suggests a potential for significant antioxidant activity through free radical scavenging.
Interactive Data Table: Antioxidant Activity of Structurally Related Compounds
| Compound/Derivative Class | Assay | Finding | Reference |
| Pyrrolidine Derivatives | DPPH radical scavenging | Interesting antioxidant activity, influenced by phenolic fractions. | nih.gov |
| 3,4-dimethoxycinnamic acid derivatives | DPPH radical scavenging | Considerable antioxidant capacity, similar to trolox. | mdpi.com |
| 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives | DPPH radical scavenging | Some derivatives showed higher activity than ascorbic acid. | nih.gov |
| Substituted Pyrimidines | DPPH radical scavenging | Good free radical scavenging activity with a range of IC50 values. | arxiv.org |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Systematic Design and Synthesis of Analogues for SAR Elucidation
The systematic design of analogues of 3-(3,4-dimethoxyphenyl)pyrrolidine is fundamental to elucidating its SAR. Medicinal chemists employ various strategies to create a library of related compounds, allowing for a comprehensive evaluation of how structural modifications impact biological activity. These strategies often begin with the synthesis of the core pyrrolidine (B122466) scaffold, which can be achieved through diverse synthetic routes.
Common synthetic methodologies include:
Multicomponent Reactions: These reactions, such as the [3+2] cycloaddition, allow for the efficient, one-pot synthesis of highly functionalized pyrrolidine rings from simple starting materials. This approach is advantageous for rapidly generating a diverse range of analogues for initial screening.
Synthesis from Chiral Precursors: To control stereochemistry, syntheses often start from readily available, optically pure precursors like L-proline or 4-hydroxy-L-proline. These precursors can be chemically modified to introduce the desired aryl group and other substituents.
Ring-Closing Metathesis: This powerful reaction can be used to form the pyrrolidine ring from acyclic precursors, such as N-diallyl sulfonamide derivatives, providing a versatile method for creating the core structure. sci-hub.se
Palladium-Catalyzed Reactions: Modern cross-coupling reactions, like the Suzuki or Buchwald-Hartwig reactions, are employed to attach the 3,4-dimethoxyphenyl group or other aryl moieties to the pyrrolidine ring. Palladium-catalyzed hydroarylation of pyrrolines is another effective method for producing 3-aryl pyrrolidines. nih.gov
Functionalization of Pre-formed Rings: Existing pyrrolidine rings can be functionalized at various positions. For instance, N-aryl-substituted pyrrolidines can be synthesized through the reductive amination of diketones with anilines. nih.gov
Through these synthetic strategies, researchers can systematically vary substituents on the phenyl ring, the pyrrolidine ring, and the pyrrolidine nitrogen to build a comprehensive SAR profile.
Impact of Substitutions on the Pyrrolidine Ring and Phenyl Moiety
The two methoxy (B1213986) groups on the phenyl ring of this compound are critical pharmacophoric features. Their position and number significantly influence the compound's interaction with its biological targets.
Studies on related compounds have shown that:
Trimethoxy Analogues: The presence of a third methoxy group, as in the 3,4,5-trimethoxyphenyl moiety, is a common feature in many biologically active compounds, including some with anticancer properties. nih.gov This substitution pattern can enhance binding to certain targets.
Positional Isomerism: The arrangement of the methoxy groups is crucial. The 3,4-dimethoxy substitution pattern is a key structural motif in many pharmacologically active molecules. Altering this to a 2,3- or 3,5-dimethoxy pattern would likely have a significant impact on biological activity by changing the molecule's electronic distribution and its ability to form key hydrogen bonds or other interactions with a target protein. In a study of pyrazolo[3,4-b]pyridine derivatives, the 4-(3,4-dimethoxyphenyl) analogue showed promising anticancer activity, highlighting the importance of this specific substitution pattern. openrepository.com
The following table summarizes the impact of methoxy group modifications on the anticancer activity of related pyrrole (B145914) derivatives.
| Compound ID | Phenyl Substitution | Anticancer Activity (IC50 µM) |
| 3a | 3,4,5-trimethoxy | 18.7 (MCF-7 cells) |
| 3f | 4-bromo | 8.2 (A375 cells) |
| 3g | 4-chloro | 8.2 (CHO cells) |
| 3n | 4-nitro | 21 (HCT-15 cells) |
This table is based on data for 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivatives and illustrates the effect of phenyl ring substitutions. nih.gov
Modifications to the pyrrolidine ring itself, including the nitrogen atom and the ring carbons, are a key strategy in SAR studies.
N-Substitution: The pyrrolidine nitrogen is a common site for modification.
N-Alkylation: The introduction of alkyl groups on the nitrogen can influence potency and selectivity. In a series of 3-arylpyrrolidines targeting the serotonin (B10506) 1A receptor, N-butyl substitution was found to be beneficial for activity. nih.gov
N-Arylation: The addition of aryl groups to the nitrogen can lead to potent compounds. For example, N-phenyl-3-arylpyrrolidines have been explored as androgen receptor antagonists. nih.gov
Heterocyclic Substitution: Attaching heterocyclic rings to the pyrrolidine nitrogen can introduce new interaction points with the target protein and modulate the compound's physicochemical properties.
Ring Carbon Substitution:
Alkyl Groups: The introduction of a methyl group at the C-2 position of a 3-aryl-3-hydroxy-1-phenylpyrrolidine scaffold was found to increase binding affinity to the androgen receptor. nih.gov
Halogenation: Fluorine is a commonly used halogen in medicinal chemistry due to its small size and high electronegativity. The introduction of fluorine atoms onto the pyrrolidine ring can have profound effects on its conformation and, consequently, its biological activity. beilstein-journals.org For instance, a cis-4-CF3 group on a pyrrolidine scaffold was shown to improve binding and efficacy for the GPR40 receptor. nih.gov Halogenation of the aryl ring, such as with chlorine or bromine, can also significantly impact activity, as seen in the table above. nih.gov
Heterocyclic Rings: The fusion of heterocyclic rings to the pyrrolidine core, creating spiro- or fused-ring systems, has been a successful strategy in developing compounds with a range of biological activities, including anticancer and antimicrobial effects.
The this compound molecule has a stereocenter at the C-3 position of the pyrrolidine ring. If other substitutions are present, additional stereocenters may be created. The specific three-dimensional arrangement of atoms (stereochemistry) is often critical for a molecule's biological activity.
Enantioselectivity: Different enantiomers of a chiral drug can have vastly different pharmacological effects. One enantiomer may be highly active, while the other may be inactive or even produce undesirable side effects. For example, in a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives, the (2S,3R) configuration was found to be favorable for androgen receptor antagonistic activity. nih.gov
Diastereoselectivity: When multiple stereocenters are present, the relative configuration of these centers (diastereomers) also plays a crucial role.
Conformational Effects: The stereochemistry of substituents can influence the preferred conformation (puckering) of the five-membered pyrrolidine ring. This, in turn, affects the spatial orientation of the key pharmacophoric groups, such as the 3,4-dimethoxyphenyl moiety, and their ability to fit into a protein's binding site. Selective fluorination of the pyrrolidine ring, for instance, can induce significant conformational changes that impact biological roles. beilstein-journals.org
Differential Binding Modes: In some cases, different enantiomers have been observed to adopt distinct binding modes within the same receptor. In a study of pyrrolidine-containing GPR40 agonists, the (R,R) and (S,S) enantiomers had differential effects on the radioligand used for the binding assay, suggesting different modes of interaction with the receptor. nih.gov
The following table illustrates the importance of stereochemistry for the activity of pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs against Leishmania donovani.
| Compound ID | Stereochemistry | Activity (IC50 µM) |
| 1a | (2R, 3R) | >50 |
| 1e | (2S, 3S) | 28.32 |
This table shows that the stereochemical configuration of the pyrrolidine ring is a highly influential factor for potency. nih.gov
Correlation between Structural Features, Molecular Interactions, and Potency
The ultimate goal of SAR studies is to understand how specific structural features of a molecule translate into molecular interactions with its biological target, which in turn determines its potency. This understanding is often aided by computational methods like molecular docking.
Hydrogen Bonding: The oxygen atoms of the methoxy groups on the phenyl ring and the nitrogen atom of the pyrrolidine ring can act as hydrogen bond acceptors. The pyrrolidine nitrogen, if protonated, can also act as a hydrogen bond donor. These interactions are often critical for anchoring the ligand in the binding site of a protein. Docking studies of various pyrrolidine derivatives have identified key hydrogen bond interactions with amino acid residues like Trp178, Arg371, and Tyr406 in the active site of influenza neuraminidase. nih.gov
Hydrophobic Interactions: The phenyl ring and any alkyl substituents can engage in hydrophobic (lipophilic) interactions with nonpolar regions of the binding site.
Ionic Interactions: The pyrrolidine nitrogen can be protonated at physiological pH, allowing it to form a strong ionic bond (salt bridge) with negatively charged amino acid residues, such as aspartic acid (Asp) or glutamic acid (Glu), in the target protein. This type of interaction was found to be essential for the binding of certain perhydroquinoxaline-based κ receptor agonists, where the protonated pyrrolidine ring forms a salt bridge with Asp138. nih.gov
By correlating these interactions with the observed biological activities of a series of analogues, researchers can build a model that explains the SAR and guides the design of more potent compounds.
Ligand Efficiency and Pharmacophore Modeling in SAR Studies
Ligand Efficiency (LE): This metric is used to assess the binding efficiency of a compound in relation to its size (typically measured by the number of heavy atoms). It is a valuable tool in lead optimization, as it helps to identify small, efficient fragments that can be elaborated into more potent drug candidates without becoming excessively large and losing drug-like properties. The analysis of ligand efficiency scores for various pyrrolidine derivatives helps in selecting the most promising scaffolds for further development. researchgate.net
Pharmacophore Modeling: A pharmacophore model is a 3D representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. These models are generated based on the structures of a set of active compounds and can be used to:
Virtually screen large compound libraries to identify new potential hits.
Guide the design of new analogues with improved activity.
Understand the key interactions between a ligand and its target.
Pharmacophore models for various classes of pyrrolidine derivatives have been successfully developed and used to identify potent inhibitors. nih.govnih.govrsc.org For example, a pharmacophore model for pyrrolidine-based neuraminidase inhibitors might include features such as a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic group arranged in a specific spatial orientation. nih.gov
Applications in Advanced Research Fields
Drug Discovery and Lead Optimization as a Medicinal Chemistry Scaffold
The five-membered pyrrolidine (B122466) ring is a widely utilized nitrogen heterocycle in medicinal chemistry for developing treatments for human diseases. nih.govnih.gov The appeal of this saturated scaffold is amplified by its ability to effectively explore pharmacophore space due to sp3-hybridization, its contribution to the molecule's stereochemistry, and the enhanced three-dimensional coverage from the ring's non-planarity. nih.govnih.gov The 3-(3,4-dimethoxyphenyl)pyrrolidine structure, in particular, is investigated as a foundational scaffold for designing new therapeutic agents. The process of lead optimization takes these foundational compounds and refines their characteristics, such as biological activity, potency, and selectivity, to produce a preclinical candidate. danaher.combiobide.com This iterative cycle of design, synthesis, and testing is crucial for developing effective drugs. danaher.comresearchgate.net
The structure of this compound is a valuable starting point for creating novel therapeutic agents aimed at specific molecular targets like enzymes or receptors. The process often involves computational methods like molecular docking and pharmacophore modeling to predict how derivatives will interact with a target. danaher.comnih.gov For instance, derivatives of the pyrrolidine scaffold have been designed to target monoamine transporters, which are crucial in regulating neurotransmitter levels in the brain. nih.gov
Research has shown that the pyrrolidine scaffold can be modified to achieve high potency and selectivity for various targets. For example, a derivative, phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)-carbamate (PDDC), was identified as a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), a target for neurological disorders. nih.gov Similarly, modifications of natural product leads with pyrrolidine moieties are a common strategy to enhance efficacy and improve pharmacokinetic profiles in the development of anticancer drugs. nih.gov
Table 1: Examples of Pyrrolidine Derivatives and Their Molecular Targets
| Derivative | Target | Therapeutic Area |
|---|---|---|
| Phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)-carbamate (PDDC) | Neutral sphingomyelinase 2 (nSMase2) | Neurological Disorders nih.gov |
| 3,4-disubstituted pyrrolidines | Monoamine Transporters (Dopamine, Serotonin (B10506), Norepinephrine) | Neuropharmacology nih.gov |
| Pyrrolidine-3,4-bis-N-benzyl-sulfonamides | HIV-1 Protease | Antiviral nih.gov |
Modifying the this compound scaffold allows researchers to fine-tune a molecule's binding affinity and selectivity for its intended target, which is a cornerstone of lead optimization. danaher.com The spatial arrangement of substituents on the pyrrolidine ring significantly influences the biological profile. nih.govnih.gov For example, the stereochemistry at the C3 and C4 positions of the pyrrolidine ring can dictate whether a compound acts as an agonist or antagonist at a specific receptor. nih.gov
Structure-activity relationship (SAR) studies are essential in this process. nih.gov For instance, in the development of HIV-1 protease inhibitors, symmetric pyrrolidine-3,4-bis-N-benzyl-sulfonamides were synthesized. nih.gov Kinetic and structural analysis revealed that while some mutations in the protease decreased affinity, the inhibitors retained or even showed increased affinity towards the important Ile84Val mutant, demonstrating how scaffold modifications can overcome drug resistance. nih.gov The electron-donating methoxy (B1213986) groups on the phenyl ring can also influence binding affinities in biological systems.
Exploration in Neuropharmacology and Oncology Research
The this compound scaffold and its derivatives are actively investigated in both neuropharmacology and oncology.
In neuropharmacology, 3,4-disubstituted pyrrolidines have been identified as a novel class of monoamine transporter inhibitors through pharmacophore-based database searching. nih.gov One potent analog demonstrated significant inhibition of dopamine (B1211576), serotonin, and norepinephrine (B1679862) reuptake, highlighting its potential for treating neuropsychiatric disorders. nih.gov Furthermore, a derivative of this compound, known as PDDC, was developed as a potent, brain-penetrant inhibitor of nSMase2, an enzyme implicated in the biogenesis of extracellular vesicles that can carry pathological cargo in neurological diseases. nih.gov
In oncology research, the pyrrolidine ring is a common fragment in drugs targeting cancer. mdpi.com Research indicates that compounds structurally similar to this compound may possess anticancer properties. The 3,4,5-trimethoxyphenyl moiety, a close structural relative, is known to be a critical component in compounds that inhibit tubulin polymerization, a validated anticancer strategy. mdpi.com Derivatives of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one have shown potent anti-proliferative activities against hepatocellular carcinoma by inhibiting fibroblast growth factor receptor 4 (FGFR4). nih.gov The combination of small-molecule inhibitors, some containing pyrrolidine-like structures, is also being explored as a novel therapy for prostate cancer. nih.gov
Investigation in Material Science (e.g., Polymers, Coatings)
While the primary application of this compound is in medicinal chemistry, its constituent parts—pyrrolidine and aromatic ethers—are relevant to material science. Pyrrolidine-based polymers and polyvinylpyrrolidone (B124986) (PVP) are used extensively. mdpi.com For instance, hydrogel membranes based on copolymers of 2-hydroxyethyl methacrylate (B99206) (HEMA) and PVP are widely used in biotechnology and medicine. mdpi.com Reinforcing these hydrogels with other polymers can enhance their strength and durability. mdpi.com
In the field of coatings, synthetic polymers are crucial for preventing the formation of biofilms on various surfaces. mdpi.com Polymers with hydrophilic properties, such as those that could be derived from functionalized pyrrolidines, are investigated for their ability to resist bacterial adhesion. mdpi.com Cheminformatics approaches are used to predict the properties of polymer coating materials, including their fouling-release activity, which is essential for developing new antifouling technologies. researchgate.net
Advanced Analytical Methodologies Development for Related Substances
The characterization and identification of this compound and its derivatives rely on advanced analytical techniques. These methods are crucial for confirming the structure of newly synthesized compounds and for quality control. nih.gov Commonly employed techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography. nih.govnih.gov
For example, the analytical characterization of a related compound, 1-(1-[3,4-dimethoxyphenyl]propan-2-yl)pyrrolidine, was performed using a combination of ultra-high-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UHPLC-QTOF-MS), gas chromatography-orbitrap MS (GC-Orbitrap-MS), NMR, and Fourier transform infrared (FT-IR) spectroscopy. nih.gov X-ray crystallography has also been used to determine the precise three-dimensional structure of derivatives, such as 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine (B10806308), providing critical insights into their solid-state conformation. nih.gov
Table 2: Analytical Techniques for Characterizing Pyrrolidine Derivatives
| Technique | Purpose | Reference(s) |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Elucidation of molecular structure | nih.govnih.gov |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns | nih.govnih.gov |
| Chromatography (HPLC, GC) | Separation and purification of compounds | nih.gov |
| X-Ray Crystallography | Determination of 3D crystal and molecular structure | nih.govnih.gov |
Molecular Recognition Studies
Molecular recognition is the fundamental process that governs the interaction between this compound-based ligands and their biological targets. These studies aim to understand the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that lead to binding. The stereochemistry of the pyrrolidine ring is a key factor, as different stereoisomers can lead to vastly different biological profiles due to how they are recognized by enantioselective proteins. nih.gov
Computational modeling and structural biology techniques like X-ray crystallography are vital for these investigations. nih.govmanchester.ac.uk For example, by analyzing the crystal structures of pyrrolidine-based inhibitors in complex with wild-type and mutant HIV protease, researchers were able to elucidate the structural basis for their retained affinity, revealing the precise molecular interactions responsible for recognition. nih.gov Understanding these recognition principles is essential for the rational design of more potent and selective therapeutic agents. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3,4-dimethoxyphenyl)pyrrolidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization or functional group transformations. For example, pyrrolidine derivatives are often synthesized via [1,3]-dipolar cycloaddition or reductive amination, where the 3,4-dimethoxyphenyl group is introduced through aryl halide coupling or substitution reactions. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically affect regioselectivity and yield. For instance, using palladium catalysts in cross-coupling reactions may improve aryl group incorporation .
Q. How is the stereochemistry of this compound resolved, and what analytical techniques validate its structural configuration?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment, as demonstrated in studies of structurally similar dimethoxyphenyl compounds . Complementary techniques include NMR (e.g., NOESY for spatial proton proximity) and chiral chromatography to separate enantiomers. Computational methods like DFT can predict stable conformers .
Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they impact experimental design?
- Methodological Answer : LogP calculations (via software like ChemAxon) predict lipophilicity, guiding solvent selection for reactions or biological assays. The compound’s methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO), critical for in vitro studies. Thermal stability can be assessed via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How do structural modifications to the pyrrolidine ring or methoxy groups affect biological activity in receptor-binding assays?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., varying methoxy positions or replacing pyrrolidine with other heterocycles). For example, thalidomide analogs with 3,4-dimethoxyphenyl groups showed enhanced uterorelaxant activity due to electronic effects . Biological assays (e.g., calcium flux or radioligand binding) quantify potency changes, while molecular docking predicts binding modes .
Q. What computational strategies are used to model the interaction of this compound with enzymatic targets, and how reliable are these predictions?
- Methodological Answer : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model ligand-protein interactions. For instance, docking into homology models of GPCRs or ion channels can identify putative binding pockets. Validation requires correlating computational data with experimental IC50 values and mutagenesis studies .
Q. How can contradictory data in crystallographic vs. solution-phase structural studies of this compound derivatives be reconciled?
- Methodological Answer : Crystallography captures static conformations, whereas NMR reveals dynamic equilibria in solution. For example, erythro vs. threo diastereomers of dimethoxyphenylpropanediols showed distinct solid-state vs. solution behaviors . Variable-temperature NMR or cryo-EM may resolve such discrepancies .
Data Analysis & Experimental Design
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for reproducibility in biological studies?
- Methodological Answer : Strict control of reaction parameters (e.g., moisture, oxygen levels) and purification via flash chromatography or recrystallization ensures consistency. High-resolution mass spectrometry (HRMS) and HPLC purity checks (>98%) are mandatory. Automation (e.g., flow chemistry) reduces human error .
Q. How can researchers address low yields in multi-step syntheses of this compound derivatives?
- Methodological Answer : Optimize intermediate steps using design of experiments (DoE) to identify critical factors. For example, protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) prevent side reactions . Catalytic methods (e.g., asymmetric catalysis) improve efficiency .
Safety & Handling
Q. What are the recommended storage conditions for this compound to prevent degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
